5-Chlorobenzo[c]isoxazole
Overview
Description
5-Chlorobenzo[c]isoxazole is a heterocyclic compound that contains both a benzene ring and an isoxazole ring. The compound is characterized by the presence of a chlorine atom at the 5-position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Scientific Research Applications
5-Chlorobenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action would depend on the specific target of the compound. For instance, if the target is a bacterial enzyme, the compound might inhibit the enzyme’s activity, leading to the death of the bacterial cell. If the target is a cancer cell, the compound might induce apoptosis (cell death), inhibit cell proliferation, or interfere with the cell’s ability to repair DNA damage .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and therapeutic effect. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including the pH, temperature, and presence of other molecules, can affect the compound’s stability and efficacy. For example, certain compounds might be unstable in acidic environments, which could limit their use as oral drugs .
Biochemical Analysis
Biochemical Properties
It is known that isoxazole derivatives can interact with various enzymes and proteins . For instance, some isoxazole derivatives have been found to inhibit monoamine oxidase (MAO), a key enzyme involved in the metabolism of neurotransmitters
Cellular Effects
Some isoxazole derivatives have demonstrated antibacterial and antifungal activities . These compounds may influence cell function by disrupting essential cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Chlorobenzo[c]isoxazole is not well-defined. Isoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzo[c]isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the cycloisomerization of α,β-acetylenic oximes in the presence of gold(III) chloride (AuCl₃) can lead to the formation of isoxazole derivatives . Another method involves the reaction of nitrile oxides with terminal acetylenes under copper(I) catalysis .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 5-Chlorobenzo[c]isoxazole is unique due to its specific substitution pattern and the presence of the chlorine atom at the 5-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-chloro-2,1-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYGEOYCOCVPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393702 | |
Record name | 5-chlorobenzo[c]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4596-92-3 | |
Record name | 5-chlorobenzo[c]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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